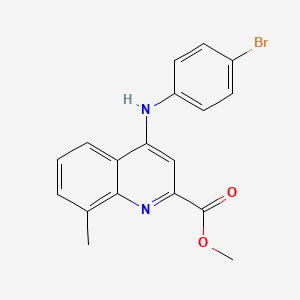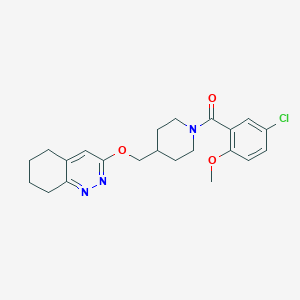
6-bromo-4-(pyrrolidin-1-ylcarbonyl)quinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-4-(pyrrolidin-1-ylcarbonyl)quinolin-2(1H)-one, also known as BRQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of drug discovery.
Aplicaciones Científicas De Investigación
6-bromo-4-(pyrrolidin-1-ylcarbonyl)quinolin-2(1H)-one has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. 6-bromo-4-(pyrrolidin-1-ylcarbonyl)quinolin-2(1H)-one has also been studied for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of 6-bromo-4-(pyrrolidin-1-ylcarbonyl)quinolin-2(1H)-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as DNA topoisomerase and histone deacetylase, which are involved in cancer cell proliferation and survival. 6-bromo-4-(pyrrolidin-1-ylcarbonyl)quinolin-2(1H)-one has also been shown to modulate the activity of certain signaling pathways, such as the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
6-bromo-4-(pyrrolidin-1-ylcarbonyl)quinolin-2(1H)-one has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells, as well as reduce inflammation and oxidative stress in animal models. 6-bromo-4-(pyrrolidin-1-ylcarbonyl)quinolin-2(1H)-one has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 6-bromo-4-(pyrrolidin-1-ylcarbonyl)quinolin-2(1H)-one is its broad range of potential applications in drug discovery. It has been shown to exhibit activity against a variety of cancer cell lines, as well as bacteria and inflammation. However, one limitation of 6-bromo-4-(pyrrolidin-1-ylcarbonyl)quinolin-2(1H)-one is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 6-bromo-4-(pyrrolidin-1-ylcarbonyl)quinolin-2(1H)-one. One area of focus could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of focus could be the identification of the specific molecular targets of 6-bromo-4-(pyrrolidin-1-ylcarbonyl)quinolin-2(1H)-one, which could provide insights into its mechanism of action and potential therapeutic applications. Additionally, further studies could be conducted to investigate the safety and toxicity of 6-bromo-4-(pyrrolidin-1-ylcarbonyl)quinolin-2(1H)-one in animal models, which could inform its potential use in clinical trials.
Métodos De Síntesis
The synthesis of 6-bromo-4-(pyrrolidin-1-ylcarbonyl)quinolin-2(1H)-one involves the reaction of 6-bromo-2-hydroxyquinoline and pyrrolidine-1-carboxylic acid, followed by the addition of thionyl chloride and triethylamine. The resulting product is purified through column chromatography to obtain 6-bromo-4-(pyrrolidin-1-ylcarbonyl)quinolin-2(1H)-one in high yield and purity.
Propiedades
Número CAS |
1423604-82-3 |
|---|---|
Nombre del producto |
6-bromo-4-(pyrrolidin-1-ylcarbonyl)quinolin-2(1H)-one |
Fórmula molecular |
C14H13BrN2O2 |
Peso molecular |
321.174 |
Nombre IUPAC |
6-bromo-4-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C14H13BrN2O2/c15-9-3-4-12-10(7-9)11(8-13(18)16-12)14(19)17-5-1-2-6-17/h3-4,7-8H,1-2,5-6H2,(H,16,18) |
Clave InChI |
XOAWBKLRQVMRBI-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CC(=O)NC3=C2C=C(C=C3)Br |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-methoxy-5-methylphenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2574583.png)

![3-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]piperidin-2-one](/img/structure/B2574587.png)
![2-Benzhydrylsulfanyl-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2574589.png)
![5-(2-cyclopentyl-1,3-oxazol-5-yl)-N-[4-(dimethylamino)benzyl]thiophene-2-sulfonamide](/img/structure/B2574590.png)
![Methyl 2'-amino-1-benzyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2574596.png)
![N-[[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methyl]-2-chloroacetamide](/img/structure/B2574597.png)
![(3As,7aS)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridin-1-one;hydrochloride](/img/structure/B2574599.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-fluorobenzamide](/img/structure/B2574601.png)


![2-cyano-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2574604.png)